molecular formula C14H13N3O5 B2643382 (7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetic acid CAS No. 1326864-64-5

(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetic acid

Cat. No.: B2643382
CAS No.: 1326864-64-5
M. Wt: 303.274
InChI Key: PEPQLUXVAQRUMU-UHFFFAOYSA-N
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Description

The compound “(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetic acid” features a pyrimidoindole core substituted with methoxy groups at positions 7 and 8, an oxo group at position 4, and an acetic acid moiety at position 3. This structure combines electron-donating methoxy groups with a polar carboxylic acid, influencing its solubility, lipophilicity, and receptor-binding properties.

Properties

IUPAC Name

2-(7,8-dimethoxy-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O5/c1-21-9-3-7-8(4-10(9)22-2)16-13-12(7)15-6-17(14(13)20)5-11(18)19/h3-4,6,16H,5H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEPQLUXVAQRUMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=C(N2)C(=O)N(C=N3)CC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidoindole core, followed by the introduction of methoxy groups and the acetic acid moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often emphasizes optimizing reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, (7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

Biologically, this compound has shown potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development. Research has focused on its potential as an anticancer, antiviral, and antimicrobial agent.

Medicine

In medicine, this compound is being investigated for its therapeutic properties. Its ability to modulate biological pathways makes it a promising candidate for treating various diseases, including cancer and infectious diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with desirable characteristics.

Mechanism of Action

The mechanism of action of (7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. It can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, based on the evidence provided:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties Activity/SAR Insights
(7,8-Dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetic acid 7,8-dimethoxy; acetic acid C₁₆H₁₅N₃O₅ (estimated) ~329.3 g/mol Predicted logP ~1.3 (similar to acetamide analog); polar surface area ~74 Ų Likely enhanced solubility vs. amides; potential TLR4 interaction via carboxylate anion
F796-0445 (Acetamide analog) 7,8-dimethoxy; N-(4-fluorobenzyl)acetamide C₂₁H₁₉FN₄O₄ 410.4 g/mol logP = 1.33; H-bond donors = 2; polar surface area = 74.0 Ų Reduced solubility vs. carboxylic acid due to neutral amide; retains TLR4 affinity
2-((4-Oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetic acid (7a) 2-thioacetic acid; 3-phenyl C₁₈H₁₃N₃O₃S 351.4 g/mol logP ~2.1 (estimated); HRMS [M+Na]⁺: 374.0570 Thioether linkage increases lipophilicity; moderate TLR4 activation
1Z105 (N-Cyclohexyl-2-((5-methyl-4-oxo-3-phenyl-pyrimidoindol-2-yl)thio)acetamide) 2-thioacetamide; 5-methyl; 3-phenyl; N-cyclohexyl C₂₅H₂₆N₄O₂S 470.6 g/mol logP ~3.5 (estimated); HRMS [M+H]⁺: 471.1896 High TLR4 agonism; in vivo adjuvant efficacy
2B182C (8-(Furan-2-yl) analog of 1Z105) 8-(furan-2-yl); thioacetamide C₂₉H₂₈N₄O₃S 536.6 g/mol Enhanced potency in human/mouse TLR4-NF-κB assays C8 substitution boosts activity; furan improves binding
F796-0360 (8-Bromo analog) 8-bromo; N-(2-methoxybenzyl)acetamide C₂₀H₁₇BrN₄O₃ 441.3 g/mol Bromine increases molecular weight; logP ~2.5 (estimated) Bromo substitution may enhance receptor occupancy but reduce solubility

Key Structural and Functional Comparisons

Substituent Effects on Lipophilicity The acetic acid derivative (target compound) is expected to have lower logP (~1.3) compared to thioacetamide analogs (e.g., 1Z105, logP ~3.5) due to ionization of the carboxylic acid at physiological pH .

Biological Activity

  • Thioether-linked compounds (e.g., 7a, 1Z105) exhibit stronger TLR4 activation than oxygen-linked analogs, likely due to improved hydrophobic interactions with the TLR4/MD-2 complex .
  • Substitutions at position 8 (e.g., furan in 2B182C) significantly enhance potency, suggesting that the 7,8-dimethoxy groups in the target compound may occupy a similar binding pocket .

Amide derivatives (e.g., F796-0445) bypass ionization, improving cell permeability but reducing solubility .

Synthetic Accessibility

  • The acetic acid moiety is typically introduced via hydrolysis of ester precursors (e.g., ethyl acetate intermediates) or direct coupling reactions, as seen in compound 7a .
  • Thioether and amide derivatives require additional steps, such as HATU-mediated couplings or oxidation of thiol intermediates .

Biological Activity

The compound (7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetic acid is a member of the pyrimidoindole family, which has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a fused pyrimidoindole core and an acetic acid functional group. Its molecular formula is C23H24N4O5C_{23}H_{24}N_{4}O_{5}, and it possesses significant structural diversity due to the presence of methoxy groups and a unique heterocyclic framework.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active or allosteric sites. This binding alters enzyme conformation and prevents substrate access.
  • Receptor Modulation : It may interact with cellular receptors involved in signal transduction pathways, affecting cellular functions such as proliferation and apoptosis.
  • Antiviral Activity : Studies suggest that similar compounds possess antiviral properties by inhibiting viral replication mechanisms.

Biological Activities

The following table summarizes the reported biological activities associated with this compound:

Activity Description Reference
AntiviralExhibits inhibitory effects on viral replication pathways.
AnticancerInduces apoptosis in cancer cells through modulation of signaling pathways.
Anti-inflammatoryReduces inflammatory markers in cellular models.
AntimicrobialDemonstrates activity against various bacterial strains.

Case Studies

  • Antiviral Efficacy : A study demonstrated that derivatives of pyrimidoindole compounds significantly inhibited the replication of viruses such as HCV and HIV in vitro. The IC50 values indicated potent antiviral activity at low concentrations (e.g., IC50 = 32.2 μM for HCV NS5B) .
  • Anticancer Potential : In a preclinical model, this compound was shown to induce apoptosis in human cancer cell lines through the activation of caspase pathways .
  • Anti-inflammatory Mechanism : Research indicated that this compound could downregulate pro-inflammatory cytokines in macrophage models, suggesting its potential use in treating inflammatory diseases .

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